molecular formula C16H14ClN3O5S B2960943 (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-29-9

(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2960943
CAS No.: 941917-29-9
M. Wt: 395.81
InChI Key: UNJBFUXXNWZHJG-VLGSPTGOSA-N
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Description

(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic small molecule designed for research applications. This compound features a benzo[d]thiazole core, a structure prevalent in medicinal chemistry due to its diverse biological activities. The molecule is further characterized by a chloro substituent and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) acetyl group, which can be critical for its reactivity and interaction with biological targets. The succinimide moiety is a known pharmacophore in various bioactive molecules. Research into analogous succinimide-containing compounds has demonstrated promising antimicrobial and anthelmintic (anti-parasitic) properties in preliminary in-vitro studies . The (Z)-configured imino bond is an essential stereoelectronic feature that defines the molecule's geometry and potential for specific target binding. Researchers may find this compound valuable for exploring new chemotherapeutic agents, particularly in combating multidrug-resistant bacterial and parasitic infections . It is also a candidate for mechanism-of-action studies, potentially involving the inhibition of specific kinase enzymes, as seen with other complex heterocyclic molecules . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Proper personal protective equipment, including lab coats, gloves, and safety goggles, should be worn. Handle only by or under the direct supervision of qualified personnel, ideally within a chemical fume hood .

Properties

IUPAC Name

methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c1-25-15(24)8-19-10-3-2-9(17)6-11(10)26-16(19)18-12(21)7-20-13(22)4-5-14(20)23/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJBFUXXNWZHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the imino group: This step involves the reaction of the benzo[d]thiazole derivative with an appropriate acylating agent.

    Formation of the pyrrolidinone moiety: This can be achieved through the reaction of the intermediate with succinic anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C23H31ClN3O8SC_{23}H_{31}ClN_3O_8S, and it features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The presence of the 2,5-dioxopyrrolidin-1-yl group suggests potential applications in drug design due to its structural versatility.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial activity. Studies have shown that derivatives of benzo[d]thiazole possess antibacterial properties against various strains of bacteria, including resistant strains. The incorporation of the dioxopyrrolidine moiety may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has demonstrated that benzo[d]thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated promising results against several cancer cell lines, making it a candidate for further investigation in cancer therapy.

Drug Development

The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry. Its derivatives could be explored for the development of new drugs targeting infectious diseases and cancer.

Targeted Delivery Systems

The compound can potentially serve as a payload in antibody-drug conjugates (ADCs). Its ability to link with specific antibodies allows for targeted delivery of cytotoxic agents directly to tumor cells, minimizing systemic toxicity while maximizing therapeutic efficacy.

Synthetic Routes

Several synthetic pathways have been reported for the preparation of this compound. These typically involve multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the chloro substituent.
  • Coupling with the dioxopyrrolidine derivative.

Case Studies

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotics .
  • Anticancer Research : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced melanoma, indicating its potential role in cancer therapy .
  • Drug Delivery Systems : Research on ADCs utilizing similar compounds has shown improved targeting efficiency and reduced side effects in preclinical models .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 6) Imino Group Modification Molecular Formula Molecular Weight Key Functional Groups
Target Compound 6-Chloro 2-(2,5-Dioxopyrrolidin-1-yl)acetyl Not reported Not reported Benzo[d]thiazole, methyl acetate
(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate [5] 6-Ethyl 4-(Pyrrolidin-1-ylsulfonyl)benzoyl C23H25N3O5S2 487.6 Benzo[d]thiazole, methyl acetate
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate [2] None (parent structure) Indole-linked cyanoacetate Not reported Not reported Benzo[d]thiazole, cyanoacetate
Methyl (Z)-3-(3-hydroxy-2-((2-(phenylsulfonyl)acetyl)imino)-2,3-dihydrothiazol-4-yl)propanoate [4] N/A (thiazole core) Phenylsulfonyl acetyl C16H18N2O6S2 398.4 Thiazole, sulfonyl, methyl ester

Key Observations :

  • The dioxopyrrolidinyl moiety in the target compound may confer conformational rigidity and hydrogen-bonding capacity, contrasting with the sulfonylbenzoyl group in the analogue, which offers bulkiness and polar interactions [5].
  • Synthetic Routes: and highlight the use of hydrazide intermediates and cyclization (e.g., thioglycolic acid for thiazole formation) [1][4], while employs multicomponent reactions with indole derivatives [2].

Biological Activity

(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzo[d]thiazole moiety and the introduction of the dioxopyrrolidine group. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds featuring similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have been tested against human cancer cell lines such as A431, A549, and H1299. These studies revealed that certain derivatives can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6 and TNF-α

Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial activity. Compounds with similar structures were tested for their minimum inhibitory concentration (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/ml)
21Staphylococcus aureus3.9
21Escherichia coli31.5

These results indicate that certain derivatives possess significant antibacterial properties, suggesting their potential use in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Cell Cycle Arrest : A study demonstrated that compounds induced G2-M phase arrest in Hep3B liver cancer cells. This was evidenced by flow cytometry analysis showing a significant reduction in cell populations in the G1 phase following treatment .
    "The compound exhibited potent anticancer activity by inducing cell cycle arrest at G2-M phase, similar to doxorubicin" .
  • Antioxidant Activity Evaluation : Other investigations assessed antioxidant properties through DPPH assays, revealing that some derivatives could scavenge free radicals effectively, indicating potential for broader therapeutic applications beyond anticancer and antibacterial effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • The synthesis typically involves multi-step reactions, including:

  • Imine formation : Reacting 6-chlorobenzo[d]thiazol-2-amine with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride under basic conditions (e.g., triethylamine) to form the imine linkage .
  • Esterification : Introducing the methyl acetate group via nucleophilic substitution or coupling reactions. Ethyl/methyl chloroacetate is commonly used for such transformations, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., acetone or DMF) .
  • Stereochemical control : The (Z)-configuration is achieved using selective crystallization or chromatography, as reported for structurally similar cephalosporin intermediates .

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolve the (Z)-configuration unambiguously, as demonstrated for analogous imino-thiazole derivatives .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>97%) and detect byproducts .
  • NMR spectroscopy : Key signals include the imino proton (δ 8.2–8.5 ppm, singlet) and the methyl ester group (δ 3.7–3.9 ppm, triplet) .

Advanced Research Questions

Q. How can reaction yields be improved for the imine-forming step in the synthesis?

  • Optimization via Design of Experiments (DoE) : Vary parameters like temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal conditions. For example, higher temperatures (80°C) in DMF improved yields by 15–20% in analogous thiadiazole syntheses .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed acetyl intermediates) and adjust reaction pH (6.5–7.5) to suppress hydrolysis .

Q. What strategies mitigate instability of the imino group during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) to solutions, as shown to extend shelf life by 3–6 months for similar thiazole derivatives .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites vulnerable to nucleophilic attack (e.g., the imino nitrogen). Studies on related benzothiazoles show correlation between electron-deficient thiazole rings and reactivity with thiols .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .

Q. What are common contradictions in reported biological activity data for similar compounds?

  • Bioassay variability : Discrepancies in MIC values against S. aureus (e.g., 2–8 µg/mL) arise from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines .
  • Metabolite interference : Phase I metabolites (e.g., hydrolyzed esters) may exhibit off-target effects, necessitating LC-MS/MS profiling during in vitro studies .

Methodological Notes

  • Synthesis Troubleshooting : If cyclization fails during the final step, replace conventional heating with microwave-assisted synthesis (100 W, 120°C, 20 min) to enhance reaction efficiency .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) meticulously, as minor variations can alter polymorphic forms and solubility profiles .

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